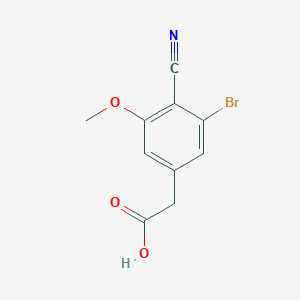
3-Bromo-4-cyano-5-methoxyphenylacetic acid
Descripción general
Descripción
3-Bromo-4-cyano-5-methoxyphenylacetic acid, also known as BCMPA, is a synthetic compound with a wide range of applications in scientific research. It is a brominated aromatic carboxylic acid with a molecular weight of 273.12 g/mol. BCMPA has been used in a variety of research studies, including inorganic chemistry, biochemistry, and pharmacology. In particular, it has been used to study the mechanisms of action of various drugs, hormones, and enzymes, as well as to investigate the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
3-Bromo-4-cyano-5-methoxyphenylacetic acid has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs, hormones, and enzymes. It has also been used to investigate the biochemical and physiological effects of various compounds. In addition, 3-Bromo-4-cyano-5-methoxyphenylacetic acid has been used to study the structure and function of proteins, to aid in the design of new drugs, and to study the effects of environmental pollutants.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-4-cyano-5-methoxyphenylacetic acid is not fully understood. However, it is believed that the compound is able to bind to and interact with certain proteins, hormones, and enzymes. This interaction is thought to alter the structure and function of these proteins, hormones, and enzymes, thus leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-cyano-5-methoxyphenylacetic acid are largely unknown. However, it has been shown to interact with certain proteins, hormones, and enzymes, and this interaction is thought to lead to changes in their activity. In addition, 3-Bromo-4-cyano-5-methoxyphenylacetic acid has been shown to affect the expression of certain genes, which could lead to changes in the expression of proteins and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-4-cyano-5-methoxyphenylacetic acid in laboratory experiments is its low cost and easy availability. In addition, 3-Bromo-4-cyano-5-methoxyphenylacetic acid has a relatively low toxicity and is not known to be carcinogenic or mutagenic. However, it is important to note that 3-Bromo-4-cyano-5-methoxyphenylacetic acid can interact with certain proteins, hormones, and enzymes, and this interaction may lead to unexpected results in experiments.
Direcciones Futuras
The potential future applications of 3-Bromo-4-cyano-5-methoxyphenylacetic acid are numerous. It could be used to further study the mechanisms of action of various drugs, hormones, and enzymes, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 3-Bromo-4-cyano-5-methoxyphenylacetic acid could be used to aid in the design of new drugs and to study the effects of environmental pollutants. Finally, 3-Bromo-4-cyano-5-methoxyphenylacetic acid could be used to study the structure and function of proteins, as well as to identify new targets for drug development.
Propiedades
IUPAC Name |
2-(3-bromo-4-cyano-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-6(4-10(13)14)2-8(11)7(9)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQVKHHGDNLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)


![3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1413735.png)




![tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate](/img/structure/B1413742.png)

![(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1413744.png)


